molecular formula C7H9Br2NS B1447144 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide CAS No. 1788044-16-5

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide

Cat. No. B1447144
M. Wt: 299.03 g/mol
InChI Key: NLCGGDURUAVLQD-UHFFFAOYSA-N
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Description

“3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide” is a chemical compound that has been used in the synthesis of new antitubulin agents . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is also an intermediate of Clopidogrel and Prasugrel .

Scientific Research Applications

  • Hyperbranched Polyelectrolytes Synthesis : 3,5-Bis(bromomethyl)pyridine hydrobromide, a related compound, was used in the synthesis of new hyperbranched polyelectrolytes. These polyelectrolytes were studied for their structure and properties, demonstrating the potential of such compounds in materials science (Monmoton et al., 2008).

  • Rearrangement in Isoxazoles : A study explored the rearrangement of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium chloride or bromide when heated with acetic anhydride. This research adds to the understanding of chemical reactions involving pyridine derivatives (Jones & Phipps, 1974).

  • Synthetic and Biological Studies : Various derivatives of 4,5,6,7-tetrahydrothieno pyridine have been synthesized and evaluated for biological activities. This review highlights the importance of the core structure in the synthesis of drugs or drug intermediates (Sangshetti et al., 2014).

  • Key Intermediate in Drug Synthesis : 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate of the antithrombotic drug Prasugrel, was synthesized starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. This showcases its application in pharmaceutical synthesis (Pan Xian-hua, 2011).

  • Bromination of Dithienopyridine : A study investigated the bromination of dithienopyridine derivatives, which are structurally similar to 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This research contributes to the broader understanding of bromination reactions in heterocyclic chemistry (Szabó et al., 1993).

  • Synthesis of Acyclic Pyridine C-Nucleosides : This study reports the synthesis of various acyclic pyridine C-nucleosides, starting with 3-bromo derivatives of pyridine. It highlights the potential of such compounds in nucleoside chemistry (Hemel et al., 1994).

  • Allosteric Modulation and Antagonism in Receptor Research : A series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A1 adenosine receptor. This research is crucial in understanding receptor interactions in medicinal chemistry (Aurelio et al., 2009).

properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS.BrH/c8-6-4-10-7-1-2-9-3-5(6)7;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCGGDURUAVLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC=C2Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide
Reactant of Route 2
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide
Reactant of Route 3
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide
Reactant of Route 4
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide
Reactant of Route 5
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide
Reactant of Route 6
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide

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